Tuberculosis inhibitor 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

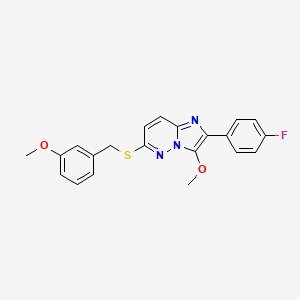

Molecular Formula |

C21H18FN3O2S |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-3-methoxy-6-[(3-methoxyphenyl)methylsulfanyl]imidazo[1,2-b]pyridazine |

InChI |

InChI=1S/C21H18FN3O2S/c1-26-17-5-3-4-14(12-17)13-28-19-11-10-18-23-20(21(27-2)25(18)24-19)15-6-8-16(22)9-7-15/h3-12H,13H2,1-2H3 |

InChI Key |

RKPUYIBLTUCHSD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CSC2=NN3C(=NC(=C3OC)C4=CC=C(C=C4)F)C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

"Tuberculosis inhibitor 7" structure-activity relationship (SAR) studies

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Pyrazine-2-Carboxamide Analogues as Tuberculosis Inhibitors

Introduction

The global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb), necessitates the urgent discovery of novel therapeutics. Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into the chemical features required for a molecule's biological activity. This guide focuses on the SAR of a promising class of anti-tubercular agents: pyrazine-2-carboxamide analogues.

It is important to note that "Tuberculosis inhibitor 7" is not a standardized nomenclature for a specific compound. Instead, it is a common placeholder in scientific literature. This whitepaper will, therefore, synthesize findings related to a series of N-phenyl pyrazine-2-carboxamide derivatives to exemplify the SAR process in the context of anti-TB drug development.

Core Scaffold and Rationale

The pyrazine-2-carboxamide scaffold is of significant interest due to its presence in the first-line anti-TB drug pyrazinamide (PZA). PZA is a prodrug that is converted to its active form, pyrazinoic acid, within the mycobacterium. This established clinical precedent makes pyrazine-2-carboxamide derivatives an attractive starting point for the development of new agents with potentially improved efficacy and novel mechanisms of action.

Quantitative Structure-Activity Relationship Data

The anti-tubercular activity of a series of N-phenyl pyrazine-2-carboxamide derivatives has been evaluated against M. tb. The following tables summarize the key quantitative data from these studies, providing a clear comparison of the impact of various substitutions on inhibitory activity.

Table 1: In Vitro Anti-tubercular Activity of N-phenyl pyrazine-2-carboxamide Analogues

| Compound ID | R1 | R2 | R3 | R4 | IC90 (µg/mL) |

| 7a | H | H | H | H | > 100 |

| 7b | H | H | Cl | H | 50 |

| 7c | H | H | I | H | 12.5 |

| 7d | H | H | NO2 | H | 25 |

| 7e | H | CH3 | I | H | 6.25 |

| 7f | H | CH3 | Cl | H | 25 |

| 7g | Cl | H | I | H | 3.13 |

| 7h | Cl | CH3 | I | H | 1.56 |

| 7i | tert-Butyl | H | I | H | 1.56 |

| 7j | tert-Butyl | CH3 | I | H | 0.82 |

| 7k | tert-Butyl | H | Cl | H | 6.25 |

| 7l | tert-Butyl | CH3 | Cl | H | 3.13 |

IC90: Inhibitory concentration required to inhibit 90% of mycobacterial growth.

Interpretation of SAR Findings

The data presented in Table 1 reveals several key trends for the N-phenyl pyrazine-2-carboxamide series:

-

Importance of the Phenyl Ring Substitution: Unsubstituted compound 7a was inactive, highlighting the necessity of substitutions on the N-phenyl ring for anti-tubercular activity.

-

Effect of Halogen Substitution: The introduction of a halogen at the R3 position significantly enhanced potency. Iodine substitution (e.g., 7c ) was generally more favorable than chlorine (7b ). The most active compounds in the series all feature an iodine atom at this position.[1]

-

Role of the Pyrazine Ring Substituents: The addition of bulky, lipophilic groups at the R1 position of the pyrazine ring, such as a tert-butyl group, led to a substantial increase in activity. For instance, compound 7i (tert-butyl, iodine) is significantly more potent than 7c (H, iodine).

-

Synergistic Effects: The combination of a tert-butyl group at R1 and an iodine at R3 resulted in the most potent analogues, such as 7j , which exhibited an IC90 of 0.82 µg/mL.[1]

-

Influence of Methyl Substitution: A methyl group at the R2 position on the phenyl ring generally provided a modest increase in activity, as seen when comparing 7e to 7c and 7j to 7i .

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of pyrazine-2-carboxamide analogues.

General Synthesis of N-phenyl pyrazine-2-carboxamide Analogues

-

Acid Chloride Formation: The corresponding pyrazine-2-carboxylic acid (50 mmol) is refluxed with thionyl chloride (75 mmol) in dry toluene (20 mL) for 1 hour.[1]

-

Solvent Removal: Excess thionyl chloride is removed by repeated evaporation with dry toluene under vacuum.

-

Amide Coupling: The resulting crude acid chloride is dissolved in dry toluene and added dropwise to a solution of the appropriately substituted aniline (50 mmol) and triethylamine (55 mmol) in dry toluene at 0°C.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

In Vitro Anti-tubercular Activity Assay (Microplate Alamar Blue Assay)

-

Culture Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

-

Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are prepared in a 96-well microplate.

-

Inoculation: A bacterial inoculum is prepared and adjusted to a McFarland standard of 1.0, then diluted 1:20. 100 µL of this inoculum is added to each well of the microplate containing the test compounds.

-

Incubation: The plates are incubated at 37°C for 5-7 days.

-

Reading: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are re-incubated for 24 hours.

-

Data Analysis: A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The minimum inhibitory concentration (MIC) or IC90 is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

The following diagrams illustrate key logical and experimental workflows in the SAR study of pyrazine-2-carboxamide analogues.

Caption: Logical flow of the structure-activity relationship for pyrazine-2-carboxamides.

Caption: General experimental workflow for SAR-driven drug discovery.

Conclusion and Future Directions

The SAR studies on N-phenyl pyrazine-2-carboxamide analogues have successfully identified key structural features that govern their anti-tubercular activity. Specifically, the presence of a bulky, lipophilic group on the pyrazine ring and a large halogen, preferably iodine, on the N-phenyl ring are crucial for high potency. The most promising compounds from this series, such as 7j , warrant further investigation, including determination of their mechanism of action, evaluation against drug-resistant strains, and assessment of their pharmacokinetic and toxicological profiles. These findings provide a solid foundation for the rational design of the next generation of pyrazine-2-carboxamide-based anti-tubercular agents.

References

Discovery of a Novel Antitubercular Agent: A Technical Overview of Compound 7, an Allosteric Inhibitor of Mycobacterium tuberculosis Fumarate Hydratase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery and characterization of a novel antitubercular agent, designated as Compound 7. This small molecule, chemically identified as N-(5-(azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, presents a promising therapeutic avenue through its selective, allosteric inhibition of Mycobacterium tuberculosis (Mtb) fumarate hydratase (FH), an essential enzyme in the tricarboxylic acid (TCA) cycle.

Core Discovery and Rationale

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the identification of novel drug targets and chemical matter with new mechanisms of action. Enzymes of essential metabolic pathways, such as the TCA cycle, are attractive targets. However, the high degree of conservation of these enzymes between prokaryotes and eukaryotes poses a significant challenge for developing selective inhibitors.

Compound 7 was identified through a high-throughput screening campaign designed to find inhibitors of Mtb fumarate hydratase.[1] The rationale for targeting this enzyme is its demonstrated essentiality for Mtb, making its inhibition a viable strategy to arrest bacterial growth.[1]

Quantitative Data Summary

The biological activity of Compound 7 has been characterized through various in vitro assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Organism/Enzyme | Assay Type | Reference |

| IC50 | 2.5 ± 1.1 μM | M. tuberculosis Fumarate Hydratase | Fluorescence-based enzyme inhibition assay | [1] |

| Inhibition of Bacterial Growth | 35% ± 6% growth relative to control | M. tuberculosis H37Rv | Whole-cell growth inhibition assay (at 250 μM) | |

| Selectivity | Selective for Mtb FH over human FH | Human Fumarate Hydratase | Enzyme inhibition assay | [1] |

Mechanism of Action: Allosteric Inhibition

A key feature of Compound 7 is its novel mechanism of action. X-ray crystallography studies have revealed that Compound 7 does not bind to the active site of fumarate hydratase, which is highly conserved between Mtb and humans. Instead, it binds to a previously undiscovered allosteric site that is not conserved in the human homolog, thus accounting for its selectivity.[1][2]

The binding of Compound 7 to this allosteric site induces significant conformational changes in the enzyme. A unique dimeric binding mode has been observed, where two molecules of Compound 7 interact within the allosteric pocket.[2][3] This interaction locks the enzyme in a conformation that is incompatible with substrate binding, thereby inhibiting its catalytic activity.[1][2]

Experimental Protocols

Synthesis of Compound 7

While the primary literature confirms the resynthesis of Compound 7 for identity and purity verification, a detailed, step-by-step protocol is typically found in the supplementary materials of the cited publications. The synthesis involves the coupling of two key fragments: a substituted phthalazinone moiety and a sulfonamide-containing aniline derivative.

In Vitro Fumarate Hydratase Inhibition Assay

A fluorescence-based high-throughput screening assay was developed to monitor the activity of Mtb fumarate hydratase.[1]

-

Principle: The assay is based on a coupled enzyme reaction. Fumarate hydratase converts fumarate to L-malate. L-malate is then oxidized by malate dehydrogenase (MDH), which reduces NAD+ to NADH. The production of NADH is coupled to the reduction of a non-fluorescent substrate (resazurin) to a fluorescent product (resorufin) by diaphorase. The rate of increase in fluorescence is proportional to the activity of fumarate hydratase.

-

Reagents:

-

Mtb Fumarate Hydratase

-

Fumarate (substrate)

-

Malate Dehydrogenase (MDH)

-

Citrate Synthase

-

NAD+

-

Acetyl-CoA

-

Diaphorase

-

Resazurin

-

Compound 7 (or other test compounds)

-

Assay Buffer (e.g., 50 mM Tris pH 8, 5 mM MgCl2, 0.01% Brij 35)

-

-

Procedure:

-

The assay is performed in 384-well plates.

-

Test compounds (like Compound 7) are pre-incubated with the enzyme mixture (Mtb FH, MDH, citrate synthase, NAD+, acetyl-CoA, diaphorase, resazurin).

-

The reaction is initiated by the addition of the substrate, fumarate.

-

The fluorescence intensity (excitation ~525 nm, emission ~598 nm) is measured kinetically over time.

-

The initial reaction rates are calculated and normalized against controls (no inhibitor).

-

IC50 values are determined by fitting the dose-response data to a suitable model.

-

M. tuberculosis Growth Inhibition Assay

The effect of Compound 7 on the growth of whole Mtb cells was assessed using a fluorescent reporter strain.

-

Bacterial Strain: M. tuberculosis H37Rv constitutively expressing Green Fluorescent Protein (GFP).

-

Culture Conditions: Bacteria are grown in 7H9 medium supplemented with glucose and casitone under aerobic conditions.

-

Procedure:

-

Cultures are treated with various concentrations of Compound 7 (up to 250 μM) or a vehicle control (DMSO).

-

The cultures are incubated, and bacterial growth is monitored by measuring the fluorescence of the GFP-expressing cells over a period of several days (e.g., 12 days).

-

The relative fluorescence units (RFU) are used as a proxy for bacterial growth.

-

The growth of treated cultures is compared to the vehicle-treated control to determine the percentage of growth inhibition.

-

Future Directions

The discovery of Compound 7 as a selective allosteric inhibitor of Mtb fumarate hydratase represents a significant advancement in the field of antitubercular drug discovery.[1] It validates the targeting of highly conserved metabolic enzymes through allosteric mechanisms as a viable strategy. Future work will likely focus on:

-

Lead Optimization: Improving the potency and pharmacokinetic properties of Compound 7 to enhance its in vivo efficacy.

-

In Vivo Studies: Evaluating the efficacy of optimized analogs in animal models of tuberculosis.

-

Mechanism of Action Studies: Further elucidating the structural and dynamic basis of the allosteric inhibition to guide rational drug design.

This in-depth guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of Compound 7, a novel antitubercular agent. The data and protocols presented herein should serve as a valuable resource for researchers and professionals in the field of tuberculosis drug development.

References

- 1. pnas.org [pnas.org]

- 2. Selective small molecule inhibitor of the Mycobacterium tuberculosis fumarate hydratase reveals an allosteric regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting of Fumarate Hydratase from Mycobacterium tuberculosis Using Allosteric Inhibitors with a Dimeric-Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of Tuberculosis Inhibitor 7 Against Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of "Tuberculosis inhibitor 7," a promising compound in the fight against Mycobacterium tuberculosis (M. tuberculosis). This document details the in vitro efficacy, experimental protocols for key assays, and the putative mechanism of action, presenting a valuable resource for researchers in the field of tuberculosis drug discovery.

Compound Identification and In Vitro Efficacy

This compound, chemically identified as a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative (also referred to as compound 2d), has demonstrated significant activity against M. tuberculosis in initial screening assays.[1][2] The primary quantitative measure of its efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits 90% of bacterial growth (MIC90).

The in vitro activity of this compound was assessed against both M. tuberculosis and Mycobacterium marinum (M. marinum), a closely related species often used as a surrogate model. The results of these initial screenings are summarized in the table below.

| Compound | Chemical Class | Target Organism | MIC90 (μM) |

| This compound (compound 2d) | 3-methoxy-2-phenylimidazo[1,2-b]pyridazine | Mycobacterium tuberculosis | 0.63[1][2] |

| This compound (compound 2d) | 3-methoxy-2-phenylimidazo[1,2-b]pyridazine | Mycobacterium marinum | 0.63[1][2] |

Experimental Protocols

The determination of the MIC90 for this compound was conducted using a specialized high-throughput screening assay employing an autoluminescent strain of M. tuberculosis. This method offers a rapid and sensitive measure of bacterial viability.

Determination of Minimum Inhibitory Concentration (MIC) using Autoluminescent M. tuberculosis

This protocol outlines the key steps for determining the MIC of a test compound against an autoluminescent strain of M. tuberculosis H37Rv.[3][4]

Materials:

-

Autoluminescent M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

-

Test compound (this compound)

-

Sterile 384-well white opaque microplates

-

Luminometer

-

Control drugs (e.g., Isoniazid)

Procedure:

-

Compound Preparation: Prepare a serial two-fold dilution of this compound in an appropriate solvent.

-

Inoculum Preparation: Culture the autoluminescent M. tuberculosis H37Rv strain in Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase. Adjust the bacterial suspension to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

-

Assay Plate Setup: Dispense the diluted test compound into the wells of a 384-well white opaque microplate. Include wells for a "no drug" control and a "no bacteria" (media only) control.

-

Inoculation: Add the prepared M. tuberculosis inoculum to each well containing the test compound and the "no drug" control wells.

-

Incubation: Incubate the microplate at 37°C for a period of 3 to 7 days.

-

Luminescence Reading: Measure the luminescence in each well using a luminometer. The light output is directly proportional to the number of viable bacteria.

-

MIC90 Determination: The MIC90 is defined as the lowest concentration of the test compound that results in a 90% reduction in luminescence compared to the "no drug" control.

Experimental workflow for MIC90 determination.

Proposed Mechanism of Action

While the specific molecular target of the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine class of compounds has not been definitively elucidated, research on the closely related imidazo[1,2-a]pyridine series provides strong evidence for a likely mechanism of action.[5][6][7] Studies have shown that imidazo[1,2-a]pyridines target QcrB, a subunit of the ubiquinol-cytochrome c reductase (cytochrome bc1 complex), which is a critical component of the electron transport chain in M. tuberculosis.[5][7][8]

Inhibition of QcrB disrupts the electron flow, leading to a collapse of the proton motive force across the bacterial membrane. This, in turn, inhibits ATP synthesis, the primary energy currency of the cell, ultimately resulting in bacterial cell death.

Proposed mechanism of action via QcrB inhibition.

Conclusion

This compound, a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, has emerged as a potent inhibitor of M. tuberculosis growth in vitro. The initial screening data, obtained through a rapid and sensitive autoluminescent MIC assay, highlights its potential as a lead compound for further development. The proposed mechanism of action, through the inhibition of the essential QcrB subunit of the electron transport chain, represents a promising avenue for targeting drug-susceptible and potentially drug-resistant strains of M. tuberculosis. Further studies are warranted to optimize the pharmacokinetic properties of this compound class and to validate its mechanism of action.

References

- 1. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple and rapid method to determine antimycobacterial potency of compounds by using autoluminescent Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]

- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]

An In-depth Technical Guide on the Tuberculosis Inhibitor: N-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)phenyl)-2,3-dihydro-1H-indene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of a potent inhibitor of Mycobacterium tuberculosis, identified as "compound 7" in the foundational study by Kamsri et al. (2020). This benzimidazole derivative targets the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycobacterial mycolic acid biosynthesis pathway. The availability of its crystal structure in complex with InhA (PDB ID: 6R9W) provides a solid foundation for understanding its mechanism of action and for further drug development efforts.[1][2][3][4]

Chemical Properties

The inhibitor is chemically identified as N-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)phenyl)-2,3-dihydro-1H-indene-2-carboxamide . Its structure is characterized by a central benzimidazole core linked to a phenyl group via a thioether bond, which in turn is connected to an indane carboxamide moiety.

| Property | Value | Reference |

| Molecular Formula | C24H21N3OS | Kamsri et al. (2020) |

| Molecular Weight | 400.5 g/mol | Kamsri et al. (2020) |

| PDB ID | 6R9W | [1] |

Biological Activity

This compound has demonstrated significant inhibitory activity against both the purified InhA enzyme and whole M. tuberculosis cells.

| Assay | Value | Reference |

| InhA Inhibition (IC50) | 0.22 µM | [1][2][3][4] |

| Whole-cell activity (MIC) against M. tuberculosis H37Rv | 25 µg/mL | [1][3] |

Experimental Protocols

Synthesis of N-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)phenyl)-2,3-dihydro-1H-indene-2-carboxamide

The synthesis of this benzimidazole derivative involves a multi-step process. A general procedure for the synthesis of similar benzimidazole compounds is outlined below, based on common synthetic methodologies for this class of compounds. For the specific synthesis of this compound, the original publication by Kamsri et al. should be consulted for precise details.

-

Synthesis of 2-chloromethyl benzimidazole: A solution of benzene-1,2-diamine and 2-chloroacetic acid is refluxed in hydrochloric acid. The reaction mixture is then cooled and neutralized with ammonium hydroxide to precipitate the product, which is subsequently purified by recrystallization.

-

Coupling Reaction: The synthesized 2-chloromethyl benzimidazole is then reacted with a substituted amine or alcohol in the presence of a base (e.g., potassium hydroxide) and a catalyst (e.g., potassium iodide) in a suitable solvent like ethanol. The reaction mixture is refluxed, followed by workup and purification to yield the final product.

InhA Inhibition Assay

The inhibitory activity of the compound against InhA is determined using a spectrophotometric assay that monitors the oxidation of NADH.[5]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the InhA enzyme, the inhibitor at various concentrations, the substrate (e.g., 2-trans-dodecenoyl-coenzyme A), and NADH in a suitable buffer (e.g., 30 mM PIPES, pH 6.8).

-

Initiation and Measurement: The reaction is initiated by the addition of the InhA enzyme. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored over time using a spectrophotometer.

-

Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Whole-Cell Activity Assay (Resazurin Microtiter Assay - REMA)

The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv is determined using the REMA method.[3][6][7][8]

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in a suitable broth (e.g., 7H9 broth supplemented with OADC) and adjusted to a specific McFarland standard.

-

Plate Preparation: The compound is serially diluted in a 96-well microtiter plate. The bacterial inoculum is then added to each well.

-

Incubation: The plate is incubated at 37°C for a defined period (typically 7 days).

-

Resazurin Addition and Reading: A solution of resazurin is added to each well, and the plate is re-incubated overnight. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protein Expression and Crystallization

The crystal structure of InhA in complex with the inhibitor was obtained through the following general steps:

-

Protein Expression and Purification: The inhA gene from M. tuberculosis H37Rv is cloned into an expression vector and transformed into a suitable host, such as E. coli BL21(DE3). The protein is then overexpressed and purified using standard chromatographic techniques.

-

Crystallization: The purified InhA protein is mixed with NADH and the inhibitor. This complex is then subjected to crystallization trials using various precipitating agents and conditions. The hanging drop vapor diffusion method is commonly employed.

-

X-ray Diffraction: The resulting crystals are cryo-protected and subjected to X-ray diffraction to collect diffraction data. The structure is then solved by molecular replacement and refined.

Mechanism of Action and Signaling Pathway

The primary target of this inhibitor is InhA, an enoyl-acyl carrier protein reductase that is a key enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis. The FAS-II system is responsible for the elongation of fatty acids that are precursors to mycolic acids, the major component of the mycobacterial cell wall. By inhibiting InhA, the compound disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately bacterial death.

The inhibitor binds to a hydrophobic pocket within the InhA active site, which is implicated in binding the aliphatic portions of the enzyme's substrates. Notably, this binding site is distant from the NADH cofactor binding site.[1][3]

Below is a diagram illustrating the mycolic acid biosynthesis pathway and the role of the inhibitor.

Caption: Mycolic Acid Biosynthesis Pathway and Inhibition by the Benzimidazole Derivative.

References

- 1. rcsb.org [rcsb.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Disruption of key NADH-binding pocket residues of the Mycobacterium tuberculosis InhA affects DD-CoA binding ability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resazurin microtiter assay (REMA) assay for measuring the susceptibility of H37Rv to rifampicin and MCC950 [bio-protocol.org]

- 7. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]

Synthesis of Novel Imidazo[1,2-b]pyridazine Derivatives as Potent Anti-Tuberculosis Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global health threat posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising framework for the design of potent anti-mycobacterial agents. This technical guide details the synthesis, biological evaluation, and structure-activity relationships of a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives, including the highly active "Tuberculosis inhibitor 7," which has demonstrated significant in vitro efficacy against Mycobacterium tuberculosis.

Core Synthesis Strategy

The synthetic route to the target 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives commences with the construction of the core imidazo[1,2-b]pyridazine ring system. This is typically achieved through the condensation of a substituted 3-aminopyridazine with an α-haloketone. Subsequent functionalization at various positions on the bicyclic scaffold allows for the exploration of structure-activity relationships (SAR) and optimization of anti-tubercular potency.

A key intermediate in the synthesis of the most potent analogues is 6-chloro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine. The chlorine atom at the C6-position serves as a versatile handle for introducing a variety of substituents via nucleophilic aromatic substitution reactions.

Quantitative Data Summary

The in vitro anti-tubercular activity of the synthesized 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives was evaluated against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm). The following table summarizes the Minimum Inhibitory Concentration (MIC₉₀) values for a selection of the most active compounds.

| Compound ID | R (Substitution at C6) | Mtb MIC₉₀ (µM)[1][2] | Mm MIC₉₀ (µM)[1][2] |

| 1 | H | >25.3 | >25.3 |

| 2 | OPh | 1.26 | 0.63 |

| 3 (TB inhibitor 7) | S-CH₂-Ph | 0.63 | 0.63 |

| 4 | O-CH₂-Ph | 0.63 | 0.63 |

| 5 | NH-CH₂-Ph | 1.26 | 1.26 |

Experimental Protocols

General Synthesis of 6-Substituted-3-methoxy-2-phenylimidazo[1,2-b]pyridazines

A representative experimental protocol for the synthesis of the target compounds is outlined below.

Step 1: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3(5H)-one

A mixture of 3-amino-6-chloropyridazine and phenylglyoxal is refluxed in a suitable solvent such as ethanol to yield the corresponding imidazo[1,2-b]pyridazin-3(5H)-one.

Step 2: Methylation to 6-Chloro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine

The product from Step 1 is treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in an appropriate solvent (e.g., DMF) to afford the 3-methoxy derivative.

Step 3: Nucleophilic Aromatic Substitution at C6

The 6-chloro intermediate is reacted with a variety of nucleophiles (e.g., benzyl mercaptan, benzyl alcohol, benzylamine) in the presence of a suitable base and solvent to yield the final 6-substituted derivatives.

In Vitro Anti-Tubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The anti-tubercular activity of the synthesized compounds is determined using the Microplate Alamar Blue Assay (MABA).

-

Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

The bacterial culture is diluted to a standardized optical density.

-

The compounds are serially diluted in a 96-well microplate.

-

The bacterial suspension is added to each well.

-

Plates are incubated at 37°C for 5-7 days.

-

Alamar Blue reagent is added to each well, and the plates are re-incubated.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Metabolic Stability Assay

The metabolic stability of the compounds is assessed using mouse liver microsomes.

-

The test compound (1 µM) is incubated with pooled mouse liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

-

The metabolic reaction is initiated by the addition of NADPH (1 mM).

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

-

The half-life (t₁/₂) of the compound is calculated from the rate of its disappearance.

Structure-Activity Relationship (SAR) and Mechanism of Action

The SAR studies revealed that the presence of a phenyl group at C2 and a methoxy group at C3 are crucial for the anti-tubercular activity. The nature of the substituent at the C6 position significantly influences the potency. Compounds with a benzyl-heteroatom moiety at C6, such as a benzyloxy, benzylthio, or benzylamino group, exhibited the most potent in vitro activity, with MIC₉₀ values in the sub-micromolar range.

Despite their promising in vitro activity, these compounds were found to be inactive in a mouse model of tuberculosis. Further investigation revealed that they have very short metabolic half-lives (<10 min) when incubated with mouse liver microsomes.[1][2] This metabolic instability is attributed to the oxidative cleavage of the imidazole moiety of the imidazo[1,2-b]pyridazine core.

Visualizations

Caption: Synthetic workflow for 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives.

Caption: Overall experimental workflow from synthesis to biological evaluation.

Caption: Logical relationship of SAR and metabolic instability.

Conclusion

The 3-methoxy-2-phenylimidazo[1,2-b]pyridazine scaffold represents a promising starting point for the development of novel anti-tubercular agents. The derivatives bearing benzyl-heteroatom moieties at the C6 position exhibit excellent in vitro potency. However, their significant metabolic instability, leading to a lack of in vivo efficacy, highlights a critical challenge that needs to be addressed in future drug design efforts. Strategies to improve the metabolic stability of this compound class, for instance, by modifying the imidazo[1,2-b]pyridazine core or the key substituents to block the sites of metabolism, will be crucial for translating the potent in vitro activity into effective in vivo therapeutics for the treatment of tuberculosis.

References

Methodological & Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of "Tuberculosis Inhibitor 7"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of "Tuberculosis Inhibitor 7," a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, against Mycobacterium tuberculosis. The primary method detailed is the widely used Microplate Alamar Blue Assay (MABA), a reliable and cost-effective colorimetric assay for antimicrobial susceptibility testing of M. tuberculosis.[1][2][3]

Introduction

"this compound" has demonstrated potent activity against Mycobacterium tuberculosis and Mycobacterium marinum, with a reported 90% minimum inhibitory concentration (MIC90) of 0.63 μM for both strains.[4] Accurate and reproducible determination of its MIC is a critical step in the preclinical development of this compound. The MABA assay offers a high-throughput-compatible method for this purpose, providing quantitative results within a week.[1][5] The assay relies on the reduction of the blue indicator dye, resazurin (Alamar Blue), to the pink and fluorescent resorufin by metabolically active mycobacterial cells.[3] The MIC is defined as the lowest concentration of the antimicrobial agent that prevents this color change, thus indicating inhibition of bacterial growth.[3][6]

Quantitative Data Summary

The known inhibitory concentration for "this compound" is summarized in the table below. This value can serve as a reference point for experimental design and validation.

| Compound Name | Organism | Assay | MIC Value |

| This compound | Mycobacterium tuberculosis | Not Specified | MIC90: 0.63 μM |

| This compound | Mycobacterium marinum | Not Specified | MIC90: 0.63 μM |

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol is adapted from established MABA procedures for M. tuberculosis.[1][2][6]

Materials:

-

"this compound"

-

Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

Sterile 96-well microplates (U-shaped bottom)

-

Alamar Blue reagent

-

10% Tween 80

-

Sterile deionized water

-

Positive control drug (e.g., Isoniazid or Rifampicin)

-

Sterile tubes for dilutions

-

Incubator (37°C)

-

Biosafety cabinet (BSL-3 facility for H37Rv)

-

Inverted mirror for reading plates

Procedure:

-

Preparation of "this compound" Stock Solution:

-

Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed a level that affects mycobacterial growth.

-

-

Preparation of Mycobacterial Inoculum:

-

Grow M. tuberculosis in Middlebrook 7H9 broth with 10% OADC until it reaches mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5.

-

Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 1 x 10^5 CFU/mL.[7][8]

-

-

Plate Setup:

-

Add 200 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to minimize evaporation.

-

In the experimental wells, perform serial two-fold dilutions of "this compound" in 100 µL of Middlebrook 7H9 broth. The concentration range should bracket the expected MIC.

-

Include wells for a positive control drug (e.g., Isoniazid) and a drug-free control (inoculum only).

-

-

Inoculation:

-

Add 100 µL of the prepared mycobacterial inoculum to each well (except for media-only controls), bringing the final volume to 200 µL.

-

-

Incubation:

-

Addition of Alamar Blue:

-

Reading and Interpretation:

-

If the control well has turned from blue to pink, add the Alamar Blue mixture to all remaining wells. If it remains blue, re-incubate and check daily until the color change occurs, indicating sufficient growth.[2][6]

-

After adding the reagent to all wells, incubate for an additional 24 hours.

-

The MIC is determined as the lowest concentration of "this compound" that prevents the color change from blue to pink.[3] The wells will remain blue, indicating no bacterial growth.

-

Experimental Workflow

Caption: Workflow for MIC determination using the Microplate Alamar Blue Assay (MABA).

Signaling Pathway

Detailed information regarding the specific signaling pathway inhibited by "this compound" is not currently available in the public domain. Drug discovery and development often involve proprietary research, and the mechanism of action for novel compounds may not be disclosed until later stages of development or publication.

The diagram below illustrates a logical relationship in the context of drug susceptibility testing, outlining the potential outcomes based on the inhibitor's efficacy.

Caption: Logical outcomes of the MABA assay based on inhibitor concentration.

References

- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Evaluating "Tuberculosis Inhibitor 7" in a Murine Model of Tuberculosis Infection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a significant global health challenge, necessitating the development of novel therapeutics. "Tuberculosis Inhibitor 7" is an experimental small molecule that has been identified as a selective allosteric inhibitor of the M.tb fumarate hydratase.[1][2] This enzyme is a key component of the tricarboxylic acid (TCA) cycle, which is essential for the metabolic activity of M.tb. By inhibiting fumarate hydratase, "this compound" disrupts the central metabolism of the bacterium, leading to a reduction in its growth rate under aerobic conditions.[1][3][4] The allosteric nature of its binding allows for high selectivity for the mycobacterial enzyme over its human homolog, a promising characteristic for minimizing host toxicity.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of "this compound" in a murine model of TB infection. The following sections outline the inhibitor's mechanism of action, protocols for in vivo efficacy studies, and illustrative data on its potential therapeutic effects.

Mechanism of Action: Allosteric Inhibition of Fumarate Hydratase

"this compound" functions by binding to a previously unidentified allosteric site on the M.tb fumarate hydratase enzyme.[1][2] This binding event induces a significant conformational change in the enzyme's structure. The altered conformation prevents the simultaneous binding of the enzyme's natural substrate, fumarate, to the active site. This non-competitive inhibition mechanism effectively shuts down a crucial step in the TCA cycle, leading to a bacteriostatic effect on aerobically growing M.tb.

Data Presentation

Disclaimer: The following quantitative data is illustrative and based on typical outcomes for promising experimental anti-tuberculosis compounds in murine models. Specific in vivo efficacy data for "this compound" is not yet publicly available.

Table 1: In Vitro Activity of "this compound"

| Parameter | Value |

| Target | M.tb Fumarate Hydratase |

| Inhibition Type | Allosteric |

| M.tb H37Rv Growth Inhibition (Aerobic) | Dose-dependent reduction in growth rate[1] |

| Selectivity | High for M.tb enzyme over human homolog[1] |

Table 2: Illustrative In Vivo Efficacy of "this compound" in a Murine Model

| Treatment Group | Dosage (mg/kg) | Route of Administration | Duration (weeks) | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) |

| Untreated Control | - | - | 4 | 6.5 ± 0.4 | 4.8 ± 0.3 |

| Isoniazid (Control) | 25 | Oral Gavage | 4 | 4.2 ± 0.5 | 3.1 ± 0.4 |

| This compound | 50 | Oral Gavage | 4 | 5.3 ± 0.6 | 4.0 ± 0.5 |

| This compound | 100 | Oral Gavage | 4 | 4.8 ± 0.5 | 3.5 ± 0.4 |

Table 3: Illustrative Pharmacokinetic Properties of "this compound" in Mice

| Parameter | Value |

| Bioavailability (Oral) | ~40% |

| Tmax (Oral) | 2 hours |

| Half-life (t1/2) | 6 hours |

| Cmax (at 100 mg/kg) | 5 µg/mL |

Experimental Protocols

Murine Model of Chronic Tuberculosis Infection

This protocol describes the establishment of a chronic tuberculosis infection in mice via aerosol inhalation, which is a common and physiologically relevant model for preclinical drug evaluation.[5][6]

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Specific pathogen-free, female BALB/c mice (6-8 weeks old)[7]

-

Aerosol exposure chamber (e.g., Glas-Col inhalation exposure system)[8]

-

Middlebrook 7H9 broth with appropriate supplements

-

Phosphate-buffered saline (PBS) with 0.05% Tween 80

-

7H11 agar plates

-

Tissue homogenizer

Procedure:

-

Preparation of M.tb Inoculum:

-

Culture M.tb H37Rv in Middlebrook 7H9 broth to mid-log phase.

-

Wash the bacterial cells with PBS containing 0.05% Tween 80.

-

Resuspend the pellet in PBS and adjust the concentration to deliver a low dose of approximately 50-100 colony-forming units (CFU) per mouse via the aerosol chamber.[9]

-

-

Aerosol Infection:

-

Place the mice in the aerosol exposure chamber.

-

Generate the aerosol using the prepared M.tb suspension according to the manufacturer's instructions for the chamber.[10]

-

After exposure, house the mice in a biosafety level 3 (BSL-3) facility.

-

-

Confirmation of Infection:

-

At 24 hours post-infection, euthanize a subset of mice (n=3-5).

-

Aseptically remove the lungs and homogenize them in sterile PBS.

-

Plate serial dilutions of the lung homogenates on 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks and enumerate the CFU to confirm the initial bacterial load.[9]

-

In Vivo Efficacy Evaluation of "this compound"

This protocol outlines the procedure for assessing the therapeutic efficacy of "this compound" in chronically infected mice.

Materials:

-

Chronically infected mice (from Protocol 1)

-

"this compound" (formulated for oral administration)

-

Control drug (e.g., Isoniazid)

-

Vehicle control

-

Oral gavage needles

Procedure:

-

Treatment Groups:

-

At 4 weeks post-infection, randomly assign the mice to different treatment groups (n=5-8 mice per group):

-

Group 1: Untreated control

-

Group 2: Vehicle control

-

Group 3: Isoniazid (e.g., 25 mg/kg, daily)

-

Group 4: "this compound" (low dose, e.g., 50 mg/kg, daily)

-

Group 5: "this compound" (high dose, e.g., 100 mg/kg, daily)

-

-

-

Drug Administration:

-

Administer the compounds daily for 4 weeks via oral gavage.

-

-

Assessment of Bacterial Load:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically harvest the lungs and spleens.

-

Homogenize the organs in sterile PBS.

-

Plate serial dilutions of the homogenates on 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks and enumerate the CFU.

-

-

Data Analysis:

-

Calculate the mean log10 CFU per organ for each treatment group.

-

Compare the bacterial loads in the treated groups to the untreated control group to determine the efficacy of the inhibitor. Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to assess significance.[8]

-

Logical Relationship of Key Experimental Stages

Conclusion

"this compound" represents a promising therapeutic candidate with a novel mechanism of action targeting the central metabolism of M.tb. The protocols and illustrative data provided herein offer a framework for its preclinical evaluation in a murine model of tuberculosis. Further studies are warranted to fully characterize its in vivo efficacy, pharmacokinetic profile, and safety to determine its potential for further development as a new anti-tuberculosis agent.

References

- 1. Selective small molecule inhibitor of the Mycobacterium tuberculosis fumarate hydratase reveals an allosteric regulatory site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective small molecule inhibitor of the Mycobacterium tuberculosis fumarate hydratase reveals an allosteric regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4.4 Aerosol M. tuberculosis infection of mice [bio-protocol.org]

- 10. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for Evaluating the Efficacy of Tuberculosis Inhibitor 7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, necessitating the development of novel therapeutics. "Tuberculosis inhibitor 7" (TI-7) represents a promising novel compound with potential anti-tubercular activity. This document provides a comprehensive guide to the essential cell-based assays required to evaluate the efficacy of TI-7. The following protocols are designed to determine its direct anti-mycobacterial activity, its efficacy against intracellular bacteria, and its safety profile in mammalian cells.

Key Efficacy and Safety Parameters

A thorough in vitro evaluation of a novel anti-tubercular candidate like TI-7 involves a multi-faceted approach. The primary parameters to be assessed are:

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that inhibits the visible growth of Mtb. This is a fundamental measure of direct anti-mycobacterial activity.

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of the compound that kills 99.9% of the initial bacterial population. This distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

-

Intracellular Activity (IC50): The concentration of the compound that inhibits 50% of Mtb growth within macrophages. This is a critical parameter as Mtb is an intracellular pathogen.

-

Cytotoxicity (CC50): The concentration of the compound that causes 50% toxicity to mammalian cells. This is crucial for assessing the safety of the compound.

-

Selectivity Index (SI): The ratio of CC50 to IC50 or MIC. A higher SI indicates that the compound is more toxic to the bacteria than to the host cells, a desirable characteristic for a drug candidate.

Data Presentation

The following tables summarize hypothetical quantitative data for TI-7, providing a template for presenting experimental results.

Table 1: Direct Anti-mycobacterial Activity of TI-7

| Compound | MIC (µg/mL) vs. H37Rv | MBC (µg/mL) vs. H37Rv |

| TI-7 | 1.25 | 5.0 |

| Isoniazid | 0.05 | 0.2 |

| Rifampicin | 0.1 | 0.5 |

Table 2: Intracellular Efficacy and Cytotoxicity of TI-7

| Compound | IC50 (µg/mL) in THP-1 cells | CC50 (µg/mL) in THP-1 cells | Selectivity Index (SI = CC50/IC50) |

| TI-7 | 2.5 | >100 | >40 |

| Isoniazid | 0.1 | >200 | >2000 |

| Rifampicin | 0.2 | >100 | >500 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of TI-7 that inhibits the growth of Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80

-

96-well microplates

-

This compound (TI-7) stock solution

-

Positive control (e.g., Isoniazid)

-

Negative control (DMSO)

-

Resazurin solution (0.02% in sterile water)

Procedure:

-

Prepare a suspension of Mtb H37Rv in 7H9 broth and adjust the optical density at 600 nm (OD600) to 0.05-0.1, which corresponds to approximately 1-5 x 107 CFU/mL. Dilute this suspension 1:100 to obtain the final inoculum.

-

Prepare serial two-fold dilutions of TI-7 in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include wells for positive control (Isoniazid) and negative control (DMSO).

-

Add 100 µL of the diluted Mtb suspension to each well, bringing the final volume to 200 µL.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

-

The MIC is the lowest concentration of TI-7 that prevents the color change from blue to pink.[1]

Protocol 2: Determination of Cytotoxicity (CC50) using MTT Assay

This protocol assesses the toxicity of TI-7 to a mammalian cell line, such as the human monocytic cell line THP-1.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

This compound (TI-7) stock solution

-

Positive control (e.g., Staurosporine)

-

Negative control (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of RPMI-1640 medium. Differentiate the cells into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 25-100 ng/mL and incubate for 24-48 hours.

-

After differentiation, remove the PMA-containing medium and add fresh medium.

-

Prepare serial dilutions of TI-7 in RPMI-1640 medium and add 100 µL to the respective wells. Include positive and negative controls.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the negative control. The CC50 is the concentration of TI-7 that reduces cell viability by 50%.[1][2]

Protocol 3: Intracellular Mycobacterium tuberculosis Growth Inhibition Assay

This assay evaluates the ability of TI-7 to inhibit the growth of Mtb within macrophages.

Materials:

-

THP-1 cells or RAW 264.7 murine macrophages

-

Mycobacterium tuberculosis H37Rv strain

-

RPMI-1640 or DMEM medium with 10% FBS

-

24-well cell culture plates

-

This compound (TI-7) stock solution

-

Positive control (e.g., Rifampicin)

-

Negative control (DMSO)

-

Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

-

Middlebrook 7H10 or 7H11 agar plates

Procedure:

-

Seed and differentiate THP-1 cells in 24-well plates as described in Protocol 2.

-

Infect the differentiated macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 1:1 to 10:1 for 4 hours at 37°C.[3]

-

Wash the cells three times with warm PBS to remove extracellular bacteria.

-

Add fresh medium containing serial dilutions of TI-7, a positive control, or a negative control.

-

Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

-

At the end of the incubation, wash the cells with PBS and lyse them with 500 µL of lysis buffer for 10 minutes.

-

Prepare serial dilutions of the cell lysates and plate them on 7H10 or 7H11 agar plates.

-

Incubate the agar plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) for each treatment condition.

-

The percentage of inhibition is calculated relative to the CFU count in the negative control wells. The IC50 is the concentration of TI-7 that inhibits Mtb growth by 50%.

Visualizations

Signaling Pathway Diagram

Below is a hypothetical signaling pathway that TI-7 might inhibit. Many anti-tubercular drugs target essential bacterial enzymes. This diagram illustrates a scenario where TI-7 acts as an allosteric inhibitor of a key enzyme in a metabolic pathway crucial for Mtb survival.

Caption: Hypothetical mechanism of TI-7 as an allosteric enzyme inhibitor.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols.

MIC Determination Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Intracellular Growth Inhibition Assay Workflow

Caption: Workflow for intracellular Mtb growth inhibition assay.

References

- 1. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Novel Tuberculosis Drug Candidates in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of novel anti-tuberculosis (TB) drugs is a global health priority. Preclinical evaluation of drug candidates in relevant animal models is a critical step in the drug development pipeline. This document provides detailed application notes and protocols for the use of various animal models to test the efficacy of novel TB drug candidates. The most commonly used models—mice, guinea pigs, rabbits, and non-human primates—are discussed, each offering unique advantages for studying different aspects of TB pathogenesis and treatment.[1][2][3]

Animal Models of Tuberculosis

A variety of animal models are utilized in TB research, each with distinct characteristics that mimic different aspects of human tuberculosis.[1][4] The choice of model depends on the specific research question, such as screening for bactericidal or sterilizing activity, evaluating the impact on different lesion types, or studying latent infection and reactivation.[2][5][6]

Mouse Models

Mice are the most widely used animals in TB research due to their cost-effectiveness, the availability of inbred strains, and a wide array of immunological reagents.[1][2] They are particularly useful for initial screening of drug candidates and for studying the host immune response.[2] However, standard laboratory mouse strains like BALB/c and C57BL/6 are relatively resistant to Mycobacterium tuberculosis (Mtb) infection and do not typically form the caseous, necrotic granulomas characteristic of human TB.[2][7]

Guinea Pig Models

Guinea pigs are highly susceptible to Mtb infection and develop lung pathology, including caseous necrosis and granuloma formation, that closely resembles human TB.[1][8][9][10][11] This makes them a valuable model for evaluating the sterilizing activity of new drug regimens and for studying vaccine efficacy.[1][9][10][12] A limitation of the guinea pig model is the relative lack of available immunological reagents compared to mice.[2][9]

Rabbit Models

Rabbits, particularly New Zealand White rabbits, provide a unique model for studying cavitary TB, a major feature of advanced human disease and a key site for bacterial persistence and transmission.[5][13][14] Following infection with certain Mtb strains, rabbits can develop well-formed granulomas with caseous necrosis and liquefaction, leading to cavity formation.[5][13][15] They can also model latent TB infection.[6][14]

Non-Human Primate (NHP) Models

Non-human primates, such as rhesus and cynomolgus macaques, are considered the gold standard for preclinical TB research as they most closely recapitulate the full spectrum of human TB disease, including active and latent infection, and the formation of complex granulomas.[16][17][18][19] Due to their high cost and ethical considerations, NHPs are typically used for the late-stage preclinical evaluation of the most promising drug and vaccine candidates.[20]

Data Presentation: Efficacy of TB Drug Candidates in Animal Models

The following tables summarize quantitative data on the efficacy of standard and investigational TB drugs in various animal models. Efficacy is primarily assessed by the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen.

Table 1: Efficacy of Standard TB Drugs in the Mouse Model

| Drug/Regimen | Mouse Strain | Infection Route | Treatment Duration | Lung CFU Reduction (log10) | Spleen CFU Reduction (log10) | Reference |

| Isoniazid (INH) | BALB/c | Low-dose aerosol | 3 weeks | ~2.0 | ~1.5 | [21] |

| Capreomycin | BALB/c | Low-dose aerosol | 3 weeks | ~1.5 | Not reported | [21] |

| Amikacin | BALB/c | Low-dose aerosol | 3 weeks | ~1.5 | Not reported | [21] |

| INH + Rifampin (RIF) + Pyrazinamide (PZA) | BALB/c | Low-dose aerosol | 2 months | ~4.0 | ~3.5 | [22] |

| INH + RIF + PZA | C57BL/6 | Low-dose aerosol | 2 months | ~3.8 | ~3.2 | [22] |

Table 2: Efficacy of TB Drugs in the Guinea Pig Model

| Drug/Regimen | Guinea Pig Strain | Infection Route | Treatment Duration | Lung CFU Reduction (log10) | Spleen CFU Reduction (log10) |

| Isoniazid | Dunkin-Hartley | Aerosol | 30 days | ~2.5 | ~2.0 |

| Rifampin | Dunkin-Hartley | Aerosol | 30 days | ~3.0 | ~2.5 |

| BCG Vaccination | Dunkin-Hartley | Aerosol Challenge | 30 days post-challenge | 2-3 | Not specified |

Note: Specific quantitative data for drug efficacy in guinea pigs is less frequently published in standardized formats compared to mice. The values presented are representative of expected outcomes based on descriptive literature.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures.

Protocol 1: Aerosol Infection of Mice with Mycobacterium tuberculosis

This protocol describes the low-dose aerosol infection of mice to establish a pulmonary TB infection.

Materials:

-

Mycobacterium tuberculosis H37Rv or Erdman strain

-

Middlebrook 7H9 broth with supplements

-

Phosphate-buffered saline (PBS) with Tween 80

-

BALB/c or C57BL/6 mice (female, 6-8 weeks old)

Procedure:

-

Culture Mtb in 7H9 broth to mid-log phase.

-

Wash the bacterial cells with PBS-Tween 80 and resuspend in PBS.

-

Adjust the bacterial suspension to the desired concentration for nebulization. The final concentration will need to be calibrated to deliver the target dose (typically 50-100 CFU per mouse).[23][25]

-

Place mice in the exposure chamber of the aerosol generation system.

-

Nebulize the bacterial suspension for a predetermined time to deliver the target dose.[26]

-

One day post-infection, sacrifice a small cohort of mice (n=3-5) to determine the initial bacterial deposition in the lungs by plating lung homogenates on Middlebrook 7H11 agar.[23]

-

Incubate plates at 37°C for 3-4 weeks and count colonies to determine CFU.

Protocol 2: Drug Administration

Novel drug candidates can be administered through various routes, with oral gavage being the most common for mimicking clinical administration.

Materials:

-

Test compound formulated in an appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Syringes

Procedure:

-

Prepare the drug formulation at the desired concentration.

-

Accurately weigh each animal to calculate the correct dose volume.

-

Administer the drug orally using a gavage needle. For a standard regimen, drugs are typically administered 5 days a week.[4]

-

For parenteral administration, drugs can be delivered via subcutaneous or intravenous routes.[21][27]

-

For aerosolized drug delivery, specialized equipment is required to deliver the drug directly to the lungs.[21][23]

Protocol 3: Assessment of Drug Efficacy

Efficacy is primarily determined by quantifying the bacterial load in target organs.

Materials:

-

Sterile dissection tools

-

Tissue homogenizer

-

PBS with Tween 80

-

Middlebrook 7H11 agar plates

Procedure:

-

At selected time points during and after treatment, humanely euthanize the animals.

-

Aseptically remove the lungs and spleen.

-

Homogenize each organ separately in a known volume of PBS-Tween 80.[25]

-

Prepare serial dilutions of the homogenates in PBS-Tween 80.

-

Plate the dilutions onto 7H11 agar plates.

-

Incubate plates at 37°C for 3-4 weeks.

-

Count the colonies to determine the number of CFU per organ. The data is typically presented as log10 CFU.[21]

Protocol 4: Histopathological Analysis

Histopathology provides qualitative assessment of the treatment effect on lung inflammation and granuloma formation.

Materials:

-

10% neutral buffered formalin

-

Paraffin

-

Microtome

-

Glass slides

-

Hematoxylin and eosin (H&E) stain

-

Ziehl-Neelsen (ZN) acid-fast stain

Procedure:

-

Collect lung lobes and fix them in 10% neutral buffered formalin.

-

Embed the fixed tissues in paraffin.

-

Section the paraffin blocks using a microtome (4-5 µm sections).

-

Mount the sections on glass slides.

-

Stain sections with H&E to visualize tissue morphology and inflammatory infiltrates.[28]

-

Stain adjacent sections with ZN to visualize acid-fast bacilli within the tissue.[28]

-

Examine the slides under a microscope to assess the extent of inflammation, granuloma size and organization, and the presence of necrosis.[7][29][30]

Protocol 5: Humane Endpoints

Monitoring animal welfare is crucial. Humane endpoints should be established to minimize suffering.

Parameters to Monitor:

-

Body weight: A loss of 15-20% of the initial body weight is a common endpoint.[31][32]

-

Clinical signs: Labored breathing, rough coat, hunched posture, and reduced activity are indicators of severe disease.[31][33]

-

A scoring system combining multiple clinical signs can provide a more accurate prediction for the need for euthanasia.[31]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways relevant to TB drug testing.

Caption: Experimental workflow for in vivo efficacy testing of TB drug candidates.

Caption: Simplified signaling pathway of the host immune response to Mtb infection.

References

- 1. Animal models of tuberculosis: Lesson learnt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What Animal Models Teach Humans about Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]

- 4. journals.asm.org [journals.asm.org]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. The aerosol rabbit model of TB latency, reactivation and immune reconstitution inflammatory syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative pathology of experimental pulmonary tuberculosis in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Animal Models of Tuberculosis: Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guinea Pig Model of Mycobacterium tuberculosis Dormant Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of new vaccines for tuberculosis in the guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Non-Human Primate Models of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Modeling Tuberculosis in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 4.4 Aerosol M. tuberculosis infection of mice [bio-protocol.org]

- 26. pubcompare.ai [pubcompare.ai]

- 27. journals.asm.org [journals.asm.org]

- 28. researchgate.net [researchgate.net]

- 29. Frontiers | Comparative pathology of experimental pulmonary tuberculosis in animal models [frontiersin.org]

- 30. Comparative pathology of experimental pulmonary tuberculosis in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Humane Endpoints for Guinea Pigs Used for Mycobacterium tuberculosis Vaccine Research - PMC [pmc.ncbi.nlm.nih.gov]

- 32. How “Humane” Is Your Endpoint?—Refining the Science-Driven Approach for Termination of Animal Studies of Chronic Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Techniques for Assessing Intracellular Activity of TB Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is a facultative intracellular pathogen that primarily resides within host macrophages. This intracellular lifestyle provides a protected niche, shielding the bacteria from host immune responses and many antimicrobial agents. Therefore, a critical step in the development of new anti-TB drugs is the evaluation of their ability to penetrate host cells and exert bactericidal or bacteriostatic effects on intracellular mycobacteria. This document provides detailed application notes and protocols for key in vitro assays used to assess the intracellular activity of TB inhibitors.

Key Assay Methodologies

Several methodologies have been developed to determine the efficacy of compounds against intracellular Mtb. The most common approaches involve the infection of macrophage cell lines or primary macrophages, followed by quantification of the surviving bacteria after drug treatment. The choice of method often depends on the required throughput, sensitivity, and the specific research question being addressed.

Macrophage Infection Models

In vitro macrophage infection models are the cornerstone for studying intracellular drug activity.[1] Commonly used models include primary macrophages, such as human monocyte-derived macrophages (hMDMs) or mouse bone marrow-derived macrophages (BMDMs), and immortalized macrophage-like cell lines like the human THP-1 and murine J774 or RAW 264.7 cells.[2] THP-1 cells, a human monocytic leukemia cell line, are frequently used as they can be differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).

Reporter Gene Assays

Reporter gene assays offer a rapid and high-throughput alternative to traditional colony-forming unit (CFU) counting.[3] These assays utilize Mtb strains engineered to express reporter proteins, such as luciferase or green fluorescent protein (GFP), where the signal intensity correlates with bacterial viability.

-

Luciferase Assays: These assays use Mtb strains expressing a luciferase gene (e.g., from firefly or Vibrio harvei). The addition of a substrate (luciferin) results in a bioluminescent signal that is proportional to the number of viable bacteria.[2] This method is highly sensitive and amenable to high-throughput screening in 96- or 384-well formats.[4]

-

Green Fluorescent Protein (GFP) Assays: Mtb strains expressing GFP allow for the quantification of intracellular bacteria via fluorescence measurement.[5] This method can be used for both plate reader-based quantification and for single-cell analysis using fluorescence microscopy or flow cytometry.[6]

Colony Forming Unit (CFU) Enumeration

CFU counting is the gold standard for determining the number of viable bacteria. This method involves lysing the infected macrophages and plating serial dilutions of the lysate onto solid media.[7] After incubation, the number of colonies is counted to determine the bacterial load. While being the most direct measure of bacterial viability, it is labor-intensive and time-consuming due to the slow growth of Mtb.[7]

Metabolic Labeling Assays

Metabolic labeling techniques represent an emerging approach for assessing mycobacterial viability. These methods utilize modified essential nutrients or building blocks that are incorporated into the bacterial cells. For instance, trehalose analogues can be used to specifically label the mycobacterial cell wall, allowing for the detection and quantification of metabolically active bacteria.[8][9] This can be particularly useful for distinguishing live from dead bacteria.[10]

Data Presentation: Intracellular Activity of Standard TB Drugs

The following tables summarize quantitative data on the intracellular activity of commonly used TB drugs, providing a benchmark for comparison of novel inhibitors.

Table 1: Intracellular Minimum Inhibitory Concentration (MIC90) of Standard TB Drugs in Macrophage Models

| Drug | Intracellular MIC90 (µM) | In Vitro MIC90 (µM) | Macrophage Model | Assay Type | Reference |

| Rifampin | 0.02 - 0.06 | 0.03 | THP-1 | Luciferase/GFP | [1][4] |

| Isoniazid | < 1.0 | - | THP-1 | Luciferase/GFP | [1][4] |

| Moxifloxacin | 0.45 - 0.62 | - | THP-1 | Luciferase/GFP | [1][4] |

| Linezolid | 1.85 - 2.14 | 0.7 | THP-1 | Luciferase/GFP | [1][4] |

| Levofloxacin | < 2.5 | - | THP-1 | Luciferase/GFP | [1][4] |

| Ofloxacin | < 20 | - | THP-1 | Luciferase/GFP | [1][4] |

| Ethambutol | < 20 | - | THP-1 | Luciferase/GFP | [1][4] |

Table 2: Intracellular Accumulation of TB Drugs in THP-1 Macrophages

| Drug | Intracellular Concentration (ng/mL) | Intracellular Accumulation Ratio* | Reference |

| PhX1 (experimental) | 4,750 ± 127.2 | ~2.5 - 3.0 | [11][12] |

| Bedaquiline | 4,410 ± 190.9 | 5.5 | [11][12] |

| Moxifloxacin | 3,374 ± 48.7 | 5.4 | [11][12] |

| Rifampin | 3,050 ± 62.9 | ~2.5 - 3.0 | [11][12] |

| Linezolid | 770 ± 14.1 | - | [11][12] |

*Intracellular accumulation ratio is defined as the intracellular compound concentration divided by the extracellular concentration.

Experimental Protocols

Protocol 1: THP-1 Macrophage Infection with Mycobacterium tuberculosis

This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells and their subsequent infection with Mtb.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine

-

Phorbol 12-myristate 13-acetate (PMA)

-

Mycobacterium tuberculosis (e.g., H37Rv)

-

7H9 broth supplemented with 10% OADC and 0.05% Tween 80

-

Phosphate-buffered saline (PBS)

-

24- or 96-well tissue culture plates

Procedure: